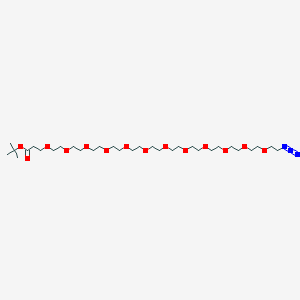

Azido-PEG12-Boc

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H61N3O14/c1-31(2,3)48-30(35)4-6-36-8-10-38-12-14-40-16-18-42-20-22-44-24-26-46-28-29-47-27-25-45-23-21-43-19-17-41-15-13-39-11-9-37-7-5-33-34-32/h4-29H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYAJBOBDYBEPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H61N3O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

699.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Azido-PEG12-Boc: A Versatile Linker in Modern Biochemical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary biochemical research and drug development, the strategic manipulation of protein function is paramount. Among the innovative tools enabling precise control over cellular processes, heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) have emerged as powerful therapeutic modalities. Central to the design and efficacy of these molecules is the linker that connects the targeting and effector components. Azido-PEG12-Boc is a highly versatile and widely utilized linker that offers a unique combination of features to facilitate the synthesis of these complex bioconjugates. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in the synthesis of PROTACs, supported by detailed experimental protocols, quantitative data, and illustrative diagrams.

This compound is a chemical linker characterized by three key functional components:

-

An azide group (-N3) , which serves as a reactive handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are lauded for their high efficiency, specificity, and biocompatibility.[1][]

-

A polyethylene glycol (PEG) spacer of twelve repeating ethylene (B1197577) glycol units. The PEG chain imparts increased hydrophilicity and solubility to the molecule, which can improve the pharmacokinetic properties of the final PROTAC or ADC.[3][4][] The length of the PEG linker is a critical parameter that can influence the formation and stability of the ternary complex in PROTACs.[][6]

-

A tert-butyloxycarbonyl (Boc)-protected amine , which provides a stable, masked amino group. The Boc protecting group can be efficiently removed under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation to another molecule, typically through amide bond formation.[7][8]

This unique combination of functionalities makes this compound an invaluable tool for the modular and efficient assembly of complex biomolecules.

Core Applications in Biochemical Research

The primary application of this compound in biochemical research is as a heterobifunctional linker in the synthesis of PROTACs and ADCs.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9][10] A PROTAC molecule is composed of three parts: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ligase, and a linker that connects the two ligands.[6]

This compound is an ideal linker for PROTAC synthesis due to its defined length and versatile reactive handles. The synthesis of a PROTAC using this linker typically involves a stepwise approach where one of the ligands is first attached to the linker, followed by the attachment of the second ligand.

Data Presentation

The following tables summarize representative quantitative data for the key steps in the synthesis of a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4), utilizing this compound as the linker.

Table 1: Synthesis of Alkyne-Functionalized E3 Ligase Ligand (Pomalidomide Derivative)

| Step | Reactants | Product | Yield (%) | Purity (HPLC) |

| 1 | Pomalidomide, Propargyl bromide | Alkyne-Pomalidomide | 85 | >98% |

Table 2: Synthesis of Azido-PEG12-Amine from this compound

| Step | Reactant | Product | Yield (%) | Purity (HPLC) |

| 2 | This compound | Azido-PEG12-Amine (TFA salt) | >95 | >99% |

Table 3: Conjugation of BRD4 Ligand (JQ1 derivative) to Azido-PEG12-Amine

| Step | Reactants | Product | Yield (%) | Purity (HPLC) |

| 3 | JQ1-COOH, Azido-PEG12-Amine | JQ1-PEG12-Azide | 78 | >97% |

Table 4: Final PROTAC Synthesis via CuAAC (Click Chemistry)

| Step | Reactants | Product | Yield (%) | Purity (HPLC) |

| 4 | JQ1-PEG12-Azide, Alkyne-Pomalidomide | BRD4-targeting PROTAC | 90 | >99% |

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of a BRD4-targeting PROTAC using this compound.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add an equal volume of TFA to the solution (final concentration of 50% TFA in DCM).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

The resulting TFA salt of Azido-PEG12-Amine can be used directly in the next step or purified further.

Protocol 2: Amide Coupling of a Protein of Interest (POI) Ligand

This protocol details the conjugation of a carboxylic acid-containing POI ligand (e.g., a JQ1 derivative) to the deprotected Azido-PEG12-Amine.

Materials:

-

Azido-PEG12-Amine (TFA salt)

-

POI-COOH (e.g., JQ1-COOH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Dissolve POI-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of Azido-PEG12-Amine (TFA salt) (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the POI-PEG12-Azide conjugate.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the final "click" reaction to synthesize the PROTAC.

Materials:

-

POI-PEG12-Azide

-

Alkyne-functionalized E3 ligase ligand

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

tert-Butanol/Water (1:1) solvent mixture

-

Magnetic stirrer and stir bar

-

Reaction vial

Procedure:

-

Dissolve POI-PEG12-Azide (1.0 eq) and the alkyne-functionalized E3 ligase ligand (1.1 eq) in the tert-butanol/water solvent mixture.

-

Add CuSO4 (0.1 eq of a 1M aqueous solution).

-

Add sodium ascorbate (0.5 eq of a 1M aqueous solution) to reduce Cu(II) to the active Cu(I) catalyst.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the PROTAC can be purified by preparative HPLC.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key processes involving this compound.

Caption: Workflow for PROTAC synthesis using this compound.

Caption: The mechanism of action for a PROTAC molecule.

Conclusion

This compound stands out as a critical tool in the modern biochemical researcher's arsenal, particularly for the construction of sophisticated bioconjugates like PROTACs and ADCs. Its well-defined structure, featuring orthogonal reactive handles and a solubilizing PEG spacer, allows for a modular and efficient synthetic approach. The detailed protocols and illustrative diagrams provided in this guide offer a framework for the successful application of this compound in the development of novel therapeutics and research probes. As the fields of targeted protein degradation and antibody-drug conjugates continue to expand, the utility and importance of versatile linkers such as this compound are set to grow, paving the way for new discoveries and therapeutic interventions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 4. adcreview.com [adcreview.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 9. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Azido-PEG12-Boc: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG12-Boc, a heterobifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and proteomics. This document details its chemical structure and properties, provides established experimental protocols for its use, and outlines its role in advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Structure and Functionality

This compound is a molecule composed of three key functional components:

-

An Azido (N₃) Group: This functional group is of great utility in "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity.[1] The azide (B81097) group can readily participate in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage with an alkyne-containing molecule.[2]

-

A Polyethylene Glycol (PEG) Linker: The core of this molecule is a discrete PEG linker with 12 ethylene (B1197577) glycol units. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy in drug development to enhance the pharmacokinetic properties of therapeutic agents.[3] The PEG spacer in this compound increases the hydrophilicity and solubility of the molecule and any conjugate it forms.[4] This can also reduce the immunogenicity and improve the in vivo stability of the conjugated substance.

-

A tert-Butoxycarbonyl (Boc) Protecting Group: The terminal end of the PEG chain is functionalized with a Boc-protected amine. The Boc group is a widely used acid-labile protecting group in organic synthesis.[3] This allows for the selective deprotection of the amine under acidic conditions, enabling subsequent conjugation to other molecules.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | References |

| Chemical Formula | C₃₁H₆₁N₃O₁₄ | [5] |

| Molecular Weight | 699.84 g/mol | [5] |

| Exact Mass | 699.4200 | [5] |

| Purity | >95% | [5] |

| Appearance | To be determined (often a solid or viscous liquid) | [5] |

| Solubility | Soluble in Water, DMSO, DCM, DMF | [6][7] |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C | [5] |

Key Experimental Protocols

The following are detailed methodologies for common experimental procedures involving this compound.

Boc-Deprotection to Yield Azido-PEG12-Amine

This protocol describes the removal of the Boc protecting group to expose the primary amine, which can then be used for further conjugation.

Materials:

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolve this compound in DCM in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA to the solution with stirring. A common concentration is 20-50% TFA in DCM (v/v).[8]

-

Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[8]

-

Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of TFA, co-evaporate with toluene (B28343) (3 x 10 mL).[8]

-

The resulting residue is the TFA salt of the deprotected amine. For applications requiring the free amine, dissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize the acid.

-

Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free Azido-PEG12-amine.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the azide group of an Azido-PEG molecule and an alkyne-functionalized molecule.

Materials:

-

Azido-PEG12-functionalized molecule

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for aqueous reactions)

-

Solvent (e.g., water, DMSO, or a mixture)

Procedure:

-

Prepare stock solutions of all reagents. For example, a 100 mM solution of CuSO₄ in water, a 100 mM solution of sodium ascorbate in water (prepare fresh), and a 200 mM solution of THPTA in water.[9]

-

In a reaction vessel, dissolve the alkyne-functionalized molecule in the chosen solvent.

-

Add the Azido-PEG12-functionalized molecule. An excess of the azido-compound (e.g., 4-50 equivalents) is often used.[9]

-

If using THPTA, pre-mix the CuSO₄ and THPTA solutions. Add the THPTA/CuSO₄ complex to the reaction mixture.[10]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[10]

-

Allow the reaction to proceed at room temperature for 30-60 minutes.[10] The reaction can be protected from light.[9]

-

Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).

-

Upon completion, the product can be purified by methods such as ethanol (B145695) precipitation for oligonucleotides or chromatography for small molecules.[10]

Applications in Drug Development

This compound is a valuable tool in the development of sophisticated therapeutics, particularly in the construction of Antibody-Drug Conjugates and PROTACs.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic agent to cancer cells. The linker is a critical component of an ADC, and this compound can be incorporated into ADC synthesis.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[4] this compound serves as a versatile linker to connect the target protein ligand and the E3 ligase ligand.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.[11] It should be stored under the recommended conditions to ensure its stability.[5]

Conclusion

This compound is a highly versatile and valuable reagent in modern drug discovery and development. Its well-defined structure, combining the reactive azide and protected amine functionalities with the beneficial properties of a PEG linker, makes it an ideal building block for the synthesis of complex biomolecules and targeted therapeutics. The experimental protocols and conceptual workflows provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their research endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. azido-peg-12-boc — TargetMol Chemicals [targetmol.com]

- 4. benchchem.com [benchchem.com]

- 5. medkoo.com [medkoo.com]

- 6. Azido-PEG12-acid, 1167575-20-3 | BroadPharm [broadpharm.com]

- 7. Azido-PEG12-amine, 2803478-25-1 | BroadPharm [broadpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. confluore.com [confluore.com]

- 10. broadpharm.com [broadpharm.com]

- 11. targetmol.com [targetmol.com]

The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the chemical modification of polyethylene (B3416737) glycol (PEG) linkers, playing a pivotal role in the synthesis of complex bioconjugates and targeted therapeutics. Its unique chemical properties, particularly its stability under a range of conditions and its facile, acid-labile removal, make it an indispensable tool in multi-step synthetic strategies. This technical guide provides a comprehensive overview of the Boc protecting group's function in PEG linkers, detailing its applications in drug development, quantitative data on its use, and detailed experimental protocols.

Core Principles: The Functionality of the Boc Group in PEGylation

The primary function of the Boc group is to temporarily mask the reactivity of a primary or secondary amine on a PEG linker.[1] This protection is crucial for directing chemical reactions to other functional groups on the linker or a molecule to which it is being conjugated. The Boc group's stability in basic and nucleophilic environments makes it compatible with a wide array of synthetic transformations.[1]

The key advantage of the Boc group lies in its susceptibility to cleavage under acidic conditions, which regenerates the free amine for subsequent reactions.[1] This attribute is leveraged in the design of heterobifunctional PEG linkers, which possess a Boc-protected amine at one terminus and a different reactive group (e.g., NHS ester, maleimide, alkyne) at the other.[1] This orthogonality allows for the controlled, stepwise assembly of intricate molecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), preventing undesirable side reactions.[1][2]

Quantitative Data on Boc Protection and Deprotection

The efficiency of both the protection and deprotection steps is critical for the overall yield and purity of the final bioconjugate. The following tables summarize key quantitative data related to these processes.

| Parameter | Reagent / Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Boc Protection | (Boc)₂O, DIPEA, DCM | Room Temperature | 3-12 | >90 |

| Boc Deprotection | 20-50% TFA in DCM | 0 to Room Temperature | 0.5-2 | High |

| Boc Deprotection | 4M HCl in Dioxane | Room Temperature | 0.5-2 | High |

Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers. This table provides an overview of common reagents, solvents, and reaction parameters for the addition and removal of the Boc protecting group, with typical yields.[1]

| Acidic Reagent | Concentration | Time (min) | Purity (%) |

| TFA in DCM | 20% | 5 | 78 |

| TFA in DCM | 50% | 60 | >95 |

| HCl in Dioxane | 4M | 5 | ~80 |

| HCl in Dioxane | 4M | 60 | >95 |

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection. This table illustrates the effect of different acidic reagents and reaction times on the purity of the deprotected product, as determined by HPLC analysis.[3]

| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |

| Cleavage Condition | Strong Acid (e.g., TFA, HCl) | Base (e.g., Piperidine) |

| Stability | Stable to bases and nucleophiles | Stable to acids |

| Common Applications | Solid-phase peptide synthesis (Boc/Bzl strategy), PROTACs, ADCs | Solid-phase peptide synthesis (Fmoc/tBu strategy) |

Table 3: Comparison of Boc and Fmoc Protecting Groups. This table highlights the key differences in cleavage conditions and stability between the two most common amine protecting groups used in bioconjugation and peptide synthesis.[1]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving reproducible results in the synthesis and application of Boc-protected PEG linkers.

Protocol 1: Boc Protection of an Amino-PEG Linker

This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

Materials:

-

Amino-PEG linker

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or argon supply (optional)

Procedure:

-

Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.

-

Add DIPEA (typically 2-3 equivalents relative to the amine).

-

Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 3-12 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

-

Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.

-

Characterize the product by NMR and MS to confirm its identity and purity.[1]

Protocol 2: Boc Deprotection of a PEG Linker using Trifluoroacetic Acid (TFA)

This protocol outlines the removal of the Boc protecting group to yield the free amine.

Materials:

-

Boc-protected PEG linker

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Triisopropylsilane (TIS) (optional scavenger)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.[3]

-

Slowly add TFA to the desired final concentration (e.g., 20-50% v/v). If the substrate contains acid-sensitive residues, add a scavenger such as TIS (2.5-5% v/v).[1][3]

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[3]

-

Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[1]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene (B28343) can help remove residual TFA.[3]

-

The resulting TFA salt of the deprotected amine can often be used directly in the next step.

-

For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[3]

Protocol 3: Solid-Phase Synthesis of a PROTAC using a Boc-Protected PEG Linker

This protocol provides a general workflow for the solid-phase synthesis of a PROTAC, starting with an immobilized E3 ligase ligand.

Materials:

-

E3 ligase ligand-functionalized resin (e.g., pomalidomide-resin)

-

t-Boc-N-amido-PEG-Br linker

-

Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Trifluoroacetic acid (TFA)

-

Protein of Interest (POI) ligand with a suitable functional group for coupling

-

Coupling reagents (e.g., HATU, HOBt)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the E3 ligase ligand-functionalized resin in DMF.

-

Linker Attachment:

-

Boc Deprotection:

-

POI Ligand Coupling:

-

Dissolve the POI ligand and coupling reagents in DMF.

-

Add the solution to the resin and shake at room temperature until the coupling is complete (monitor by ninhydrin (B49086) test).

-

-

Cleavage and Purification:

-

Cleave the final PROTAC from the resin using an appropriate cleavage cocktail.

-

Purify the crude PROTAC by preparative HPLC.

-

Visualizing Workflows and Mechanisms

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and mechanisms involving Boc-protected PEG linkers.

References

An In-depth Technical Guide to Heterobifunctional PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of heterobifunctional polyethylene (B3416737) glycol (PEG) linkers, covering their fundamental properties, diverse applications in bioconjugation and drug delivery, and detailed experimental protocols.

Introduction to PEGylation and Heterobifunctional PEG Linkers

PEGylation is the process of attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or nanoparticles.[1] This modification can enhance the therapeutic properties of a substance by extending its circulatory life, improving stability, increasing solubility, and reducing immunogenicity and antigenicity.[1][2]

Heterobifunctional PEG linkers are a specialized class of PEG reagents that possess two different reactive functional groups at either end of the PEG chain (X-PEG-Y).[3][4] This unique characteristic allows for the precise and controlled covalent linkage of two different molecular entities, such as a targeting moiety and a therapeutic agent.[3][5] This directed conjugation is a significant advantage over homobifunctional linkers, which have identical reactive groups at both ends.

The PEG component of the linker imparts its beneficial properties, such as increased water solubility and biocompatibility, while the terminal functional groups enable specific conjugation chemistries.[3][6] The length of the PEG chain can be precisely controlled to optimize the pharmacokinetic and pharmacodynamic properties of the resulting conjugate.[7]

Properties and Characteristics of Heterobifunctional PEG Linkers

The versatility of heterobifunctional PEG linkers stems from the wide array of available functional groups and the tunable length of the PEG spacer. These properties allow for the tailored design of conjugates for specific applications.

Common Functional Groups

A diverse range of reactive groups can be incorporated into heterobifunctional PEG linkers, each with specificity for a particular functional group on the target molecules. Some of the most common functional groups include:

-

N-Hydroxysuccinimide (NHS) Esters: React with primary amines (e.g., lysine (B10760008) residues in proteins) to form stable amide bonds.[8]

-

Maleimides: React specifically with sulfhydryl (thiol) groups (e.g., cysteine residues in proteins) to form stable thioether bonds.[8]

-

Azides and Alkynes: Participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage.[9]

-

DBCO (Dibenzocyclooctyne): A cyclooctyne (B158145) that reacts with azides in a copper-free click chemistry reaction (SPAAC).[10][11]

-

Aldehydes and Ketones: React with hydrazides or aminooxy groups to form hydrazone or oxime linkages, respectively.[5][12]

-

Thiols: Can react with maleimides or other thiol-reactive groups.[10][13]

-

Carboxylic Acids: Can be activated to react with primary amines.[13]

Quantitative Data Summary

The choice of a heterobifunctional PEG linker is dictated by the desired physicochemical properties of the final conjugate. The molecular weight and length of the PEG chain are critical parameters that influence solubility, steric hindrance, and in vivo circulation half-life. The following tables summarize the properties and recommended reaction conditions for common heterobifunctional PEG linkers.

Table 1: Properties of Common Heterobifunctional PEG Linkers

| Functional Group 1 | Functional Group 2 | Molecular Weight (Da) Range | PEG Units (n) Range | Linker Length (Å) Range |

| NHS Ester | Maleimide | 400 - 5,000 | 4 - 113 | 15 - 400 |

| NHS Ester | Azide | 300 - 5,000 | 2 - 113 | 10 - 400 |

| NHS Ester | Alkyne | 300 - 5,000 | 2 - 113 | 10 - 400 |

| NHS Ester | DBCO | 600 - 5,000 | 4 - 104 | 20 - 370 |

| Maleimide | Azide | 400 - 5,000 | 4 - 113 | 15 - 400 |

| Maleimide | Alkyne | 400 - 5,000 | 4 - 113 | 15 - 400 |

| Thiol | Carboxylic Acid | 200 - 5,000 | 3 - 113 | 12 - 400 |

| Aldehyde | NHS Ester | 400 - 5,000 | 4 - 113 | 15 - 400 |

Note: The linker length is an approximation and can vary based on the conformation of the PEG chain.

Table 2: Recommended Reaction Conditions for Common Functional Groups

| Reactive Group | Target Functional Group | Recommended pH | Recommended Temperature | Molar Excess of Linker |

| NHS Ester | Primary Amine | 7.2 - 8.5 | Room Temperature or 4°C | 5 - 20 fold |

| Maleimide | Sulfhydryl (Thiol) | 6.5 - 7.5 | Room Temperature or 4°C | 10 - 20 fold |

| Azide | Alkyne (CuAAC) | 7.0 - 8.0 | Room Temperature | 1.5 - 10 fold |

| DBCO | Azide (SPAAC) | 4.0 - 8.5 | Room Temperature or 37°C | 1.5 - 10 fold |

| Aldehyde | Hydrazide/Aminooxy | 5.0 - 7.0 | Room Temperature | 10 - 50 fold |

| Thiol | Maleimide | 6.5 - 7.5 | Room Temperature or 4°C | 10 - 20 fold |

Applications of Heterobifunctional PEG Linkers

The ability to precisely connect two different molecules has made heterobifunctional PEG linkers indispensable tools in various fields of research and drug development.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[14][15] Heterobifunctional PEG linkers are crucial in the construction of ADCs, where one end of the linker attaches to the antibody and the other end to the cytotoxic payload.[3] The PEG spacer enhances the solubility and stability of the ADC, prolongs its circulation time, and can reduce its immunogenicity.[7][15]

Targeted Drug Delivery

Heterobifunctional PEG linkers are used to conjugate drugs to targeting ligands such as peptides, aptamers, or small molecules. This strategy allows for the specific delivery of the therapeutic agent to the target cells or tissues, thereby increasing efficacy and reducing off-target toxicity.

Bioconjugation and Immobilization

These linkers are widely used to attach proteins, peptides, or other biomolecules to surfaces, nanoparticles, or other macromolecules. This is essential for the development of biosensors, diagnostic assays, and functionalized biomaterials.

Experimental Protocols

The following are detailed methodologies for common bioconjugation reactions using heterobifunctional PEG linkers.

Two-Step Protein Conjugation using Maleimide-PEG-NHS Ester

This protocol describes the conjugation of two different proteins using a Maleimide-PEG-NHS ester linker.

Materials:

-

Protein 1 (containing primary amines)

-

Protein 2 (containing a free sulfhydryl group)

-

Maleimide-PEG-NHS Ester

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column

Procedure:

-

Protein 1 (Amine-containing) Modification: a. Dissolve Protein 1 in Conjugation Buffer to a concentration of 1-5 mg/mL. b. Dissolve the Maleimide-PEG-NHS Ester in DMF or DMSO to a concentration of 10 mM immediately before use. c. Add a 10- to 20-fold molar excess of the dissolved linker to the Protein 1 solution. d. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. e. Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes. f. Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.

-

Conjugation to Protein 2 (Sulfhydryl-containing): a. Immediately add the maleimide-activated Protein 1 to a solution of Protein 2 in Conjugation Buffer. The molar ratio of Protein 1 to Protein 2 should be optimized for the specific application. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C. c. The final conjugate can be purified by size-exclusion chromatography (SEC) to remove any unreacted proteins.

Copper-Free Click Chemistry using DBCO-PEG-NHS Ester

This protocol outlines the conjugation of an azide-containing molecule to an amine-containing molecule.

Materials:

-

Amine-containing molecule

-

Azide-containing molecule

-

DBCO-PEG-NHS Ester

-

Conjugation Buffer: PBS, pH 7.2-8.0

-

Anhydrous DMF or DMSO

-

Desalting column

Procedure:

-

DBCO-ylation of Amine-containing Molecule: a. Dissolve the amine-containing molecule in Conjugation Buffer. b. Dissolve the DBCO-PEG-NHS Ester in DMF or DMSO. c. Add a 5- to 10-fold molar excess of the linker to the amine-containing molecule solution. d. Incubate for 1-2 hours at room temperature. e. Remove excess linker using a desalting column.

-

Click Reaction with Azide-containing Molecule: a. Add the azide-containing molecule to the solution of the DBCO-labeled molecule. A 1.5- to 5-fold molar excess of the azide-containing molecule is recommended. b. Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[11] c. Purify the final conjugate using an appropriate chromatography method (e.g., SEC or affinity chromatography).

Thiol-Maleimide Conjugation

This protocol describes the reaction between a thiol-containing molecule and a maleimide-PEG-linker.

Materials:

-

Thiol-containing molecule

-

Maleimide-PEG-X (where X is the other functional group)

-

Conjugation Buffer: PBS, pH 6.5-7.5, degassed

-

Reducing agent (if necessary, e.g., TCEP)

-

Anhydrous DMF or DMSO

Procedure:

-

Preparation of Thiol-containing Molecule: a. Dissolve the thiol-containing molecule in degassed Conjugation Buffer. b. If the thiol groups are in a disulfide bond, reduce them by adding a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

-

Conjugation Reaction: a. Dissolve the Maleimide-PEG-X linker in DMF or DMSO. b. Add a 10- to 20-fold molar excess of the dissolved linker to the thiol-containing molecule solution.[10] c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[10] d. The resulting conjugate can then be purified or used in a subsequent reaction with the "X" functional group.

Characterization of PEGylated Conjugates

After the conjugation reaction, it is essential to characterize the resulting product to confirm successful PEGylation and to determine the purity and homogeneity of the conjugate. Common characterization techniques include:

-

Size-Exclusion Chromatography (SEC): To separate the PEGylated conjugate from unreacted molecules and to assess the size and homogeneity of the product.

-

Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate and to confirm the number of attached PEG linkers.

-

UV-Vis Spectroscopy: To quantify the concentration of the protein and, in some cases, the attached molecule if it has a distinct absorbance spectrum.

-

SDS-PAGE: To visualize the increase in molecular weight of a protein after PEGylation.

Visualizations

Signaling Pathway: ADC Targeting the HER2 Pathway

Caption: ADC targeting the HER2 signaling pathway.

Experimental Workflow: Two-Step Protein Conjugation

Caption: Workflow for two-step protein conjugation.

Logical Relationship: Structure of a Heterobifunctional PEG Linker

Caption: Structure of a heterobifunctional PEG linker.

References

- 1. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]

- 3. Heterobifunctional PEGs Supplier-Biochempeg.com [biochempeg.com]

- 4. heterobifunctional pegs [jenkemusa.com]

- 5. PEG Aldehyde, Aldehyde Linkers | BroadPharm [broadpharm.com]

- 6. Heterobifunctional PEG [jenkemusa.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. confluore.com [confluore.com]

- 12. PEG Aldehyde | Aldehyde Linkers | PEG-CHO | ADC Linkers | AxisPharm [axispharm.com]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

The Core Mechanism of Azido-PEG12-Boc in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the mechanism of action and application of Azido-PEG12-Boc, a heterobifunctional linker integral to modern bioconjugation, drug delivery, and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a sophisticated chemical tool designed for the precise covalent linkage of molecules. Its structure is tripartite, featuring an azide (B81097) group for bioorthogonal "click" chemistry, a 12-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and a Boc-protected amine that offers a latent reactive site for sequential conjugation. This combination of features makes it a versatile linker for creating complex biomolecular architectures with enhanced pharmacological properties.[1][2]

Molecular Structure and Functional Components

The utility of this compound stems from the distinct roles of its three key components: the azide moiety, the PEG spacer, and the Boc-protecting group.

-

Azide Group (-N₃): This functional group is the primary reactive handle for bioconjugation. It is remarkably stable in biological systems and does not react with naturally occurring functional groups, making it bioorthogonal.[3][4] The azide participates in highly specific and efficient ligation reactions, most notably copper-catalyzed or strain-promoted azide-alkyne cycloadditions (Click Chemistry) and the Staudinger ligation.[1][4]

-

Polyethylene Glycol (PEG) Spacer (-(CH₂CH₂O)₁₂-): The 12-unit PEG chain is a hydrophilic and flexible spacer.[5] Its principal functions are to improve the aqueous solubility of the molecule and any attached hydrophobic compounds, reduce steric hindrance between conjugated partners, and minimize immunogenicity.[6][7] In therapeutics like antibody-drug conjugates (ADCs) and PROTACs, the PEG linker enhances pharmacokinetic properties by increasing circulation time and bioavailability.[5][6]

-

Boc Protecting Group (-Boc): The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group that masks a primary amine.[8] This protection prevents the amine from participating in unwanted side reactions, allowing for chemoselective conjugation through the azide group. The Boc group can be removed under mild acidic conditions to expose the amine for a subsequent, orthogonal conjugation step.[8][9]

Caption: Functional components of the this compound linker.

Mechanism of Action in Bioconjugation

The use of this compound typically involves a multi-step process that leverages its distinct functional ends. The sequence of reactions depends on the desired final conjugate. A common workflow involves first reacting the azide moiety, followed by deprotection of the Boc group to reveal the amine for a second conjugation.

Step 1 (Optional): Boc Deprotection

If the synthetic strategy requires the amine to be reacted first, the Boc group must be removed. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[8][9] The acid protonates the Boc group, leading to its cleavage and the release of carbon dioxide and isobutene, yielding a primary amine as its TFA salt.[9]

Caption: General mechanism for the acid-catalyzed deprotection of a Boc group.

Step 2: Bioconjugation via the Azide Group

The azide group enables highly specific and efficient covalent bond formation through several bioorthogonal reactions.

The most prominent "click" reaction, CuAAC, joins the azide with a terminal alkyne to form a stable 1,4-disubstituted triazole ring.[10][11] The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[10][12] Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) can be used to stabilize the copper(I) catalyst and protect the biomolecules from oxidative damage.[10]

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.

To circumvent the cellular toxicity associated with copper catalysts, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide group without the need for a metal catalyst.[3][13] This reaction is highly bioorthogonal and ideal for applications in living systems.[3] The reaction proceeds rapidly under physiological conditions, forming a stable triazole linkage.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Staudinger Ligation [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. broadpharm.com [broadpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Click Chemistry [organic-chemistry.org]

- 12. jenabioscience.com [jenabioscience.com]

- 13. docs.aatbio.com [docs.aatbio.com]

An In-depth Technical Guide to Azide Reactive Groups for Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has revolutionized the fields of chemical biology, drug discovery, and materials science by offering a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules.[1] At the heart of many of these transformations lies the azide (B81097) reactive group, a small, stable, and bioorthogonal functionality that participates in highly efficient cycloaddition reactions. This technical guide provides a comprehensive overview of the key features of azide reactive groups in the context of click chemistry, with a focus on their application in research and development.

Core Features of Azide Reactive Groups

The utility of the azide group in click chemistry stems from a unique combination of stability and reactivity. While organic azides are energetic compounds requiring careful handling, they are remarkably stable under a wide range of chemical and biological conditions, making them ideal bioorthogonal reporters.[2][3]

Reactivity and Selectivity

The primary reaction involving azides in click chemistry is the 1,3-dipolar cycloaddition with an alkyne to form a stable triazole ring.[4][5] This reaction can be performed in several modalities, each with distinct characteristics:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most well-known click reaction, prized for its high reaction rates and yields.[6][] It is highly specific for terminal alkynes and produces the 1,4-disubstituted triazole regioisomer exclusively.[] The reaction is typically carried out in aqueous solutions and is tolerant of a wide variety of functional groups.[6]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free version of the azide-alkyne cycloaddition relies on the high ring strain of cyclooctynes to accelerate the reaction.[8][] SPAAC is particularly well-suited for applications in living systems where the cytotoxicity of a copper catalyst is a concern.[8] The reaction rate is dependent on the specific cyclooctyne (B158145) used.[10]

-

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method provides access to the 1,5-disubstituted triazole regioisomer, which is complementary to the product of CuAAC.[11][12] RuAAC can also be used with internal alkynes, expanding the scope of possible products.[11]

Stability and Handling

The stability of organic azides is a critical consideration. Two general guidelines are often used to assess their safety:

-

Carbon-to-Nitrogen (C/N) Ratio: The number of carbon atoms in the molecule should ideally be greater than the number of nitrogen atoms. Azides with a low C/N ratio can be explosive.[13][14]

-

Rule of Six: There should be at least six carbon atoms for every energetic functional group (such as an azide or nitro group). This provides sufficient "dilution" of the energetic group within the molecule to reduce its explosive potential.[13][14]

Organic azides are also sensitive to heat, shock, and friction.[3] Therefore, they should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Biocompatibility

The azide group itself is considered bioorthogonal, meaning it does not typically react with biological molecules.[15] This property, combined with the mild reaction conditions of click chemistry, makes azides invaluable tools for studying biological processes in their native environment. The resulting triazole linkage is also highly stable in biological systems.[2]

Quantitative Data Summary

The choice of click chemistry reaction often depends on the specific application, and a key consideration is the reaction kinetics. The following table summarizes and compares the key quantitative parameters for CuAAC, SPAAC, and RuAAC.

| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Ruthenium-Catalyzed (RuAAC) |

| Catalyst | Copper(I) | None | Ruthenium(II) |

| Alkyne Type | Terminal | Cyclooctynes (strained) | Terminal and Internal |

| Regioselectivity | 1,4-disubstituted triazole | Mixture, depends on cyclooctyne | 1,5-disubstituted triazole |

| Second-Order Rate Constant (k) | 10 to 10⁴ M⁻¹s⁻¹[13] | 10⁻³ to 1 M⁻¹s⁻¹ (highly dependent on the strain of the cyclooctyne)[10][13] | Generally fast, comparable to or slightly slower than CuAAC |

| Biocompatibility | Potentially cytotoxic due to copper catalyst[16] | Excellent, catalyst-free[8] | Generally good, but ruthenium complexes can have biological activity |

| Typical Reaction Conditions | Aqueous buffers, room temperature[6] | Physiological conditions[8] | Organic solvents, can require elevated temperatures[11] |

| Yields | High to quantitative[6] | High to quantitative[8] | Moderate to high[4] |

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of click chemistry. Below are generalized procedures for the three main types of azide-alkyne cycloadditions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes a typical procedure for labeling a biomolecule with a fluorescent dye using CuAAC.

Materials:

-

Azide-modified biomolecule

-

Alkyne-functionalized fluorescent dye

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

-

Phosphate-buffered saline (PBS) or other suitable buffer

Procedure:

-

Prepare a stock solution of the alkyne-functionalized fluorescent dye in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine the azide-modified biomolecule in buffer with the alkyne-dye stock solution. A 2- to 10-fold molar excess of the alkyne is typically used.

-

Prepare a fresh stock solution of the copper catalyst by mixing CuSO₄ and the ligand (THPTA or TBTA) in a 1:5 molar ratio in water.

-

Add the copper catalyst solution to the reaction mixture. The final copper concentration is typically in the range of 50-250 µM.

-

Initiate the reaction by adding a fresh solution of sodium ascorbate. The final concentration of sodium ascorbate should be 5-10 times that of the copper.

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

Purify the labeled biomolecule using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted reagents.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This protocol outlines the general steps for conjugating two biomolecules using SPAAC.

Materials:

-

Azide-modified biomolecule A

-

Cyclooctyne-functionalized biomolecule B (e.g., with DBCO, BCN)

-

Amine-free buffer, such as PBS (pH 7.4)

Procedure:

-

Ensure both biomolecules are in a compatible, amine-free buffer.

-

Combine the azide-modified biomolecule A and the cyclooctyne-functionalized biomolecule B in a reaction vessel. A slight molar excess (1.5 to 3-fold) of one component is often used to drive the reaction to completion.

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the concentration of the reactants and the specific cyclooctyne used.

-

Monitor the reaction progress using an appropriate analytical technique, such as SDS-PAGE or mass spectrometry.

-

Purify the conjugated product to remove any unreacted starting materials.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Protocol

This protocol provides a general method for the synthesis of a 1,5-disubstituted triazole from an organic azide and a terminal alkyne.

Materials:

-

Organic azide

-

Terminal or internal alkyne

-

Ruthenium catalyst, such as CpRuCl(PPh₃)₂ or [CpRuCl]₄

-

Anhydrous, non-protic solvent (e.g., toluene, dioxane, or 1,2-dichloroethane)

-

Inert atmosphere (argon or nitrogen)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the organic azide and the alkyne (typically in a 1:1 to 1:1.2 molar ratio) in the anhydrous solvent.

-

Add the ruthenium catalyst (typically 1-5 mol%).

-

Heat the reaction mixture to the desired temperature (ranging from room temperature to 100°C, depending on the catalyst and substrates).

-

Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the application of azide reactive groups in click chemistry.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Click chemistry and optogenetic approaches to visualize and manipulate phosphatidic acid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocols [baseclick.eu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chesci.com [chesci.com]

- 6. broadpharm.com [broadpharm.com]

- 8. benchchem.com [benchchem.com]

- 10. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. scribd.com [scribd.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

The Hydrophilic Heart of Bioconjugation: A Technical Guide to PEG12 Spacers

Introduction

In the landscape of modern therapeutics, the precise control over molecular properties is paramount. The conjugation of potent payloads to targeting moieties, such as antibodies in Antibody-Drug Conjugates (ADCs) or ligands in Proteolysis Targeting Chimeras (PROTACs), has revolutionized drug development. At the core of many of these sophisticated constructs lies the linker, a component that is far from being a passive connector. Among the most utilized and versatile linkers are those based on polyethylene (B3416737) glycol (PEG). This in-depth technical guide focuses on the dodecaethylene glycol (PEG12) spacer, a discrete chain of 12 ethylene (B1197577) glycol units. We will explore its fundamental physicochemical properties of hydrophilicity and solubility, provide detailed experimental protocols for their characterization, and visualize its role in key therapeutic pathways. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of how to leverage the properties of PEG12 spacers to optimize the performance of their bioconjugates.

Data Presentation: Physicochemical Properties of PEG12 Spacers

The rational design of bioconjugates hinges on a quantitative understanding of the properties of their individual components. The PEG12 spacer is prized for its ability to impart hydrophilicity, which can significantly improve the solubility, stability, and pharmacokinetic profile of the overall molecule. Below is a summary of key quantitative data for a discrete PEG12 spacer (dodecaethylene glycol).

| Property | Value | Notes |

| Molecular Formula | C₂₄H₅₀O₁₃ | |

| Molecular Weight | 546.65 g/mol | [1][2] |

| Calculated LogP | -2.8 | [3] This is a computationally derived value and indicates high hydrophilicity. Experimental determination is recommended for confirmation. |

| Water Solubility | Soluble | [1][4][5] While qualitatively known to be highly soluble in water, a specific quantitative value in g/L is not readily available in the literature and should be determined experimentally. |

| Hydrodynamic Radius (Rₕ) | Not experimentally determined | A specific experimental value for dodecaethylene glycol is not readily available. It can be determined experimentally using techniques like Dynamic Light Scattering (DLS). |

Experimental Protocols

To empower researchers to quantitatively assess the properties of PEG12 spacers and their conjugates, this section provides detailed methodologies for key experiments.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

This protocol outlines the traditional and widely accepted "shake-flask" method for the experimental determination of the LogP value, a critical measure of a compound's hydrophilicity/lipophilicity.

Materials:

-

PEG12 spacer (or PEG12-containing molecule)

-

1-Octanol (B28484) (reagent grade, pre-saturated with water)

-

Deionized water (pre-saturated with 1-octanol)

-

Phosphate-buffered saline (PBS), pH 7.4 (optional, for LogD determination)

-

Glass vials with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

-

Preparation of Pre-saturated Solvents:

-

Mix equal volumes of 1-octanol and deionized water (or PBS) in a large separatory funnel.

-

Shake vigorously for 30 minutes and then allow the phases to separate for at least 24 hours.

-

Carefully collect the 1-octanol-saturated water (aqueous phase) and the water-saturated 1-octanol (organic phase).

-

-

Sample Preparation:

-

Prepare a stock solution of the PEG12 spacer in the aqueous phase at a known concentration (e.g., 1 mg/mL). The concentration should be chosen to be within the linear range of the analytical detection method.

-

-

Partitioning:

-

In a glass vial, combine a precise volume of the aqueous stock solution with an equal volume of the organic phase (e.g., 2 mL of each).

-

Securely cap the vial and vortex vigorously for 5 minutes to ensure thorough mixing and facilitate partitioning of the analyte between the two phases.

-

Allow the vial to stand undisturbed for at least 24 hours at a constant temperature to reach equilibrium.

-

-

Phase Separation:

-

To ensure complete separation of the two phases, centrifuge the vial at 2000 x g for 10 minutes.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the aqueous and organic phases.

-

Determine the concentration of the PEG12 spacer in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy if the molecule has a chromophore, or HPLC).

-

-

Calculation of LogP:

-

The partition coefficient (P) is the ratio of the concentration of the analyte in the organic phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous

-

The LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P)

-

Determination of Hydrophobicity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for assessing the relative hydrophobicity of molecules. The retention time on a nonpolar stationary phase is correlated with the compound's lipophilicity.

Materials:

-

PEG12 spacer

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

HPLC-grade water

-

HPLC-grade methanol (B129727) or acetonitrile

-

Trifluoroacetic acid (TFA) (optional, as a mobile phase additive)

-

A set of standards with known LogP values for calibration

Procedure:

-

Mobile Phase Preparation:

-

Prepare a series of isocratic mobile phases with varying compositions of organic solvent (e.g., methanol or acetonitrile) and water. For hydrophilic compounds, a lower percentage of organic solvent will be required. A common starting point is a range from 10% to 50% organic solvent in water.

-

If desired, add 0.1% TFA to both the aqueous and organic phases to improve peak shape.

-

-

Sample Preparation:

-

Dissolve the PEG12 spacer in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).

-

-

Chromatographic Analysis:

-

Equilibrate the C18 column with the initial mobile phase composition until a stable baseline is achieved.

-

Inject a fixed volume of the sample (e.g., 10 µL) onto the column.

-

Run the analysis under isocratic conditions and record the retention time (tR) of the analyte.

-

Determine the void time (t₀) by injecting a non-retained compound (e.g., uracil).

-

-

Calculation of Capacity Factor (k'):

-

The capacity factor is a measure of the retention of the analyte on the column and is calculated as: k' = (tR - t₀) / t₀

-

-

Determination of log k'w:

-

Repeat the analysis with at least three different mobile phase compositions.

-

Plot log k' versus the percentage of organic solvent in the mobile phase.

-

Extrapolate the linear regression to 100% aqueous mobile phase (0% organic solvent) to determine the intercept, which is the log k'w value. This value is a good measure of the compound's hydrophobicity.

-

-

Correlation with LogP (Optional):

-

Analyze a series of compounds with known LogP values under the same chromatographic conditions.

-

Create a calibration curve by plotting the log k'w values against the known LogP values.

-

Use the calibration curve to estimate the LogP of the PEG12 spacer from its log k'w value.

-

Assessment of Conjugate Solubility using a PEG Precipitation Assay

This protocol is adapted from methods used to determine protein solubility and can be employed to assess how the conjugation of a PEG12 spacer impacts the solubility of a hydrophobic molecule. The principle relies on the volume exclusion effect of a crowding agent (a high molecular weight PEG) to induce precipitation. A more soluble conjugate will require a higher concentration of the precipitant.

Materials:

-

PEG12-conjugated molecule and the unconjugated parent molecule

-

High molecular weight Polyethylene Glycol (e.g., PEG 6000) stock solution (e.g., 50% w/v) in a suitable buffer

-

Assay buffer (e.g., PBS, pH 7.4)

-

96-well microplate (UV-transparent for quantification)

-

Microplate reader

-

Centrifuge with a plate rotor

Procedure:

-

Sample Preparation:

-

Prepare stock solutions of the PEG12-conjugated molecule and the unconjugated parent molecule at the same molar concentration in the assay buffer.

-

-

Titration with PEG 6000:

-

In the wells of a 96-well plate, create a series of dilutions of the PEG 6000 stock solution with the assay buffer to achieve a range of final PEG concentrations (e.g., 0% to 30% w/v).

-

To each well containing the diluted PEG 6000, add a fixed volume of the stock solution of either the PEG12-conjugate or the parent molecule.

-

-

Incubation and Precipitation:

-

Seal the plate and incubate at a constant temperature (e.g., 4°C or room temperature) for a defined period (e.g., 24-48 hours) to allow for equilibration and precipitation.

-

-

Separation of Precipitate:

-

Centrifuge the microplate at a high speed (e.g., 3000 x g) for 30 minutes to pellet the precipitated material.

-

-

Quantification of Soluble Fraction:

-

Carefully transfer the supernatant from each well to a new, clean UV-transparent microplate.

-

Measure the absorbance of the supernatant at a wavelength appropriate for the molecule of interest to determine the concentration of the soluble fraction.

-

-

Data Analysis:

-

Plot the soluble concentration of the conjugate and the parent molecule as a function of the PEG 6000 concentration.

-

The concentration of PEG 6000 required to precipitate 50% of the molecule (the PEG1/2 value) can be used as a measure of relative solubility. A higher PEG1/2 value for the PEG12-conjugate compared to the parent molecule indicates improved solubility.

-

Mandatory Visualization

The following diagrams, created using the Graphviz DOT language, illustrate the critical roles of PEG12 spacers in two major therapeutic modalities.

Caption: Workflow of ADC internalization and payload release.

Caption: PROTAC mechanism of action via ternary complex formation.

References

An In-depth Technical Guide to Azido-PEG12-Boc: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG12-Boc is a discrete polyethylene (B3416737) glycol (dPEG®) reagent characterized by a terminal azide (B81097) group and a tert-butyloxycarbonyl (Boc)-protected amine. This heterobifunctional linker is of significant interest in bioconjugation, proteomics, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its 12-unit polyethylene glycol chain imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting conjugates.

Physicochemical Properties

The quantitative data for this compound are summarized in the table below, providing a clear reference for experimental design and execution.

| Property | Value | Reference |

| Chemical Formula | C31H61N3O14 | [1] |

| Molecular Weight | 699.84 g/mol | [1] |

| Exact Mass | 699.4200 u | [1] |

| Elemental Analysis | C: 53.20%, H: 8.79%, N: 6.00%, O: 32.01% | [1] |

| Synonyms | Azido-PEG12-t-butyl ester, Azido-PEG12-t-Bu Ester | [1] |

| IUPAC Name | tert-butyl 1-azido-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oate | [1] |

Applications in PROTAC Development

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker connecting the POI-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).

This compound serves as a versatile building block for the synthesis of PROTACs. The azide group allows for facile conjugation to an alkyne-functionalized ligand (either for the POI or the E3 ligase) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry". The Boc-protected amine, after deprotection, can be coupled to a carboxylic acid-containing ligand. The PEG chain itself can enhance the solubility and cell permeability of the final PROTAC molecule.

Logical Workflow for PROTAC Synthesis using this compound

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound as a linker.

Caption: A generalized workflow for the synthesis of a PROTAC utilizing this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in the synthesis of bioconjugates and PROTACs.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield a free amine for subsequent conjugation.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663)

-

Rotary evaporator

-

Standard laboratory glassware

Methodology:

-

Dissolve this compound in DCM (e.g., 10 mL per 100 mg of starting material).

-

Add TFA dropwise to the solution at 0 °C (an excess of 10-20 equivalents is typical).

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Azido-PEG12-Amine.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an azide-containing molecule (such as this compound or its deprotected form) to an alkyne-functionalized molecule.

Materials:

-

Azide-functionalized PEG linker

-

Alkyne-functionalized molecule (e.g., a POI ligand)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Solvent (e.g., a mixture of t-butanol and water, or DMSO)

-

Standard laboratory glassware

Methodology:

-

Dissolve the azide-functionalized PEG linker (1.0 equivalent) and the alkyne-functionalized molecule (1.0-1.2 equivalents) in the chosen solvent system.

-

Prepare a stock solution of the copper catalyst. For example, pre-mix CuSO4 (0.1 equivalents) and THPTA (0.5 equivalents) in water.

-

Add the copper catalyst solution to the reaction mixture.

-

Prepare a fresh stock solution of sodium ascorbate (1.0-2.0 equivalents) in water.

-

Add the sodium ascorbate solution to the reaction mixture to initiate the click reaction.

-

Stir the reaction at room temperature for 4-12 hours. The reaction can be monitored by LC-MS.

-

Upon completion, the product can be purified by preparative high-performance liquid chromatography (HPLC).

Signaling Pathway Diagram: PROTAC-Mediated Protein Degradation

The ultimate goal of synthesizing a PROTAC is to induce the degradation of a target protein. The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

The Strategic Imperative of PEG Linkers in PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, transitioning from occupancy-driven inhibition to an event-driven mechanism of targeted protein degradation.[1][2] These heterobifunctional molecules orchestrate the degradation of specific proteins of interest (POIs) by hijacking the cell's intrinsic ubiquitin-proteasome system.[3] A PROTAC molecule is composed of three integral components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties.[4][5] Among the diverse array of linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design due to their unique and advantageous physicochemical properties.[5][]

This technical guide provides a comprehensive exploration of the multifaceted functions of PEG linkers in PROTAC development. It delves into the quantitative impact of PEG linker modifications on PROTAC performance, offers detailed experimental protocols for their evaluation, and presents visual diagrams of key pathways and workflows to empower the rational design of next-generation protein degraders.

Core Principles: The Role of PEG Linkers in PROTAC Functionality

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique combination of hydrophilicity, flexibility, and biocompatibility.[3][] These characteristics directly address several key challenges in the development of PROTACs, which are often large and lipophilic molecules with suboptimal pharmacokinetic profiles.[7]

Enhancing Solubility and Physicochemical Properties

A primary advantage of incorporating PEG linkers is the significant enhancement of a PROTAC's aqueous solubility.[][8] The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments.[4] This increased solubility is not only crucial for formulation and handling but also plays a vital role in improving a PROTAC's absorption and overall pharmacokinetic profile.[9] The tunable nature of PEG linkers allows for the fine-tuning of critical physicochemical parameters such as the topological polar surface area (TPSA) and lipophilicity (cLogP), which are key determinants of a molecule's drug-like properties.[5]

Modulating Ternary Complex Formation and Degradation Efficacy

The length and flexibility of the PEG linker are paramount in dictating the formation of a stable and productive ternary complex, which comprises the POI, the PROTAC, and the E3 ligase.[10] This ternary complex is the cornerstone of PROTAC-mediated protein degradation.[1]

-

Optimal Length is Crucial: An overly short linker can lead to steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[10][11] Conversely, an excessively long linker may result in a non-productive complex where the two proteins are not oriented correctly for efficient ubiquitin transfer from the E3 ligase to the POI.[10][11] Systematic variation of the PEG linker length is a common and effective strategy to identify the optimal geometry for ternary complex formation and subsequent protein degradation.[4][5]

-

Cooperativity: An optimized linker can enhance the cooperativity of ternary complex formation.[12] Positive cooperativity (α > 1) signifies that the binding of one protein to the PROTAC increases the affinity for the other protein, leading to a more stable and longer-lived ternary complex, which often translates to more efficient protein degradation.[12][13]

Quantitative Impact of PEG Linkers on PROTAC Performance

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and degradation efficiency of PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |